SRT3025 - 1231952-55-8

SRT3025

Catalog Number: EVT-3164132
CAS Number: 1231952-55-8
Molecular Formula: C31H31N5O2S2
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

SRT3025 is classified as a small-molecule pharmacological agent with potential applications in treating metabolic disorders and age-related diseases. Its primary mechanism involves the activation of Sirtuin 1, which plays a critical role in regulating cellular homeostasis and longevity .

Synthesis Analysis

The synthesis of SRT3025 involves several key steps to ensure high purity and optimal biological activity. The compound is typically synthesized using methods that include:

  1. Starting Materials: The synthesis begins with the imidazo[1,2-b]thiazole core structure, which is modified through various chemical reactions.
  2. Reagents and Conditions: Reagents such as chloroform and methanol are commonly used in combination with phosphocholine derivatives to facilitate the formation of lipid-based formulations for drug delivery systems .
  3. Thin Film Hydration Method: This method is utilized to prepare hybrid liposomes loaded with SRT3025. The process involves dissolving lipids and the compound in a solvent mixture, followed by rotary evaporation to form a lipid film. Subsequently, phosphate-buffered saline is added to hydrate the film, creating liposomes that encapsulate SRT3025 .
  4. Characterization: The resulting formulations are characterized for drug loading capacity and encapsulation efficiency using spectrophotometric methods.
Molecular Structure Analysis

SRT3025's molecular structure features an imidazo[1,2-b]thiazole core with specific functional groups that enhance its binding affinity to Sirtuin 1. Key characteristics include:

  • Molecular Formula: The precise molecular formula contributes to its pharmacological properties.
  • Binding Affinity: Molecular docking studies indicate that SRT3025 exhibits strong binding interactions with the active site of Sirtuin 1, which is critical for its activation mechanism .
  • Stability: The compound demonstrates significant stability in biological environments, making it suitable for therapeutic applications.
Chemical Reactions Analysis

SRT3025 undergoes several chemical reactions upon interaction with its target protein:

  1. Deacetylation Reaction: The primary reaction involves the deacetylation of acetylated lysine residues on target proteins, facilitated by the consumption of NAD+ and resulting in the release of nicotinamide and O-acetyl-adenosine diphosphate-ribose.
  2. Mechanistic Pathways: The activation of Sirtuin 1 leads to downstream effects on various signaling pathways related to metabolism and stress response .

Relevant Technical Parameters

  • Kinetics: The kinetics of the reaction are influenced by factors such as substrate concentration and the presence of competing inhibitors like nicotinamide.
  • Feedback Mechanisms: Nicotinamide acts as a negative feedback inhibitor in vivo, modulating the activity of Sirtuin 1 based on cellular conditions.
Mechanism of Action

The mechanism by which SRT3025 activates Sirtuin 1 involves several steps:

  1. Binding: SRT3025 binds to the active site of Sirtuin 1, inducing conformational changes that enhance its catalytic activity.
  2. Substrate Interaction: Once bound, SRT3025 facilitates the deacetylation of specific lysine residues on target proteins such as p53 and FOXO factors, which are crucial for regulating apoptosis and metabolic processes .
  3. Biological Outcomes: This activation leads to increased cellular resistance to stressors, improved metabolic profiles, and potential longevity benefits.
Physical and Chemical Properties Analysis

SRT3025 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like chloroform and methanol but has limited aqueous solubility.
  • Stability Profile: The compound remains stable under physiological conditions, exhibiting a favorable half-life that supports therapeutic dosing regimens.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic properties, influencing absorption and distribution in biological systems.

Relevant Data

  • Absorption Spectrum: Characterization studies show maximum absorption at specific wavelengths (e.g., 295 nm), which aids in quantifying concentrations in experimental setups .
Applications

SRT3025 has potential applications across various scientific fields:

  1. Metabolic Disorders: It may be used in treating conditions such as obesity and type 2 diabetes by enhancing metabolic regulation through Sirtuin activation.
  2. Aging Research: As a longevity agent, it holds promise for delaying age-related decline by modulating cellular repair mechanisms.
  3. Cancer Therapy: Preliminary studies suggest that SRT3025 may enhance chemotherapeutic efficacy by sensitizing cancer cells to treatments like oxaliplatin .
  4. Neuroprotection: Its role in protecting neuronal cells from oxidative stress indicates potential applications in neurodegenerative diseases.
Introduction to SRT3025 as a Sirtuin-Activating Compound (STAC)

Historical Development of STACs and SRT3025’s Emergence

The discovery of STACs began with the identification of resveratrol, a natural polyphenol that activated SIRT1 but suffered from poor bioavailability, metabolic instability, and off-target effects [1] [8]. High-throughput screening efforts by Sirtris Pharmaceuticals (later acquired by GlaxoSmithKline) aimed to identify synthetic STACs with improved pharmacological profiles. This led to the development of the SRT series, including SRT1460, SRT1720, SRT2183, and ultimately SRT3025 [6] [8]. SRT3025 was engineered to enhance metabolic stability, oral bioavailability, and SIRT1 specificity compared to its predecessors. Its emergence marked a shift from natural product-inspired molecules to rationally designed therapeutics optimized for clinical translation, particularly for age-related metabolic and inflammatory disorders [6] [8].

Structural Classification and Position Among Synthetic STACs

SRT3025 belongs to a distinct chemical class of synthetic STACs characterized by a benzimidazole core linked to a glucopyranoside moiety. This structure diverges significantly from the stilbene backbone of resveratrol and the heterocyclic amines of earlier SRT compounds (e.g., SRT1720). Key structural features contributing to its activity include:

  • A benzimidazole scaffold providing a rigid hydrophobic core for optimal interaction with the SIRT1 allosteric site.
  • A glucopyranoside group enhancing solubility and reducing nonspecific binding.
  • Morpholinomethylbenzyl and piperazine substitutions fine-tuning binding affinity and cellular permeability [6] [8].

Table 1: Structural Evolution of Key Synthetic STACs

CompoundCore StructureKey ModificationsPrimary Advantages
ResveratrolStilbeneNatural polyphenolFirst identified STAC
SRT1720ImidazothiazoleAmino-thiazole moietyHigher potency than resveratrol
SRT3025Benzimidazole-glucoseGlucopyranoside linkageEnhanced solubility & metabolic stability

This structural optimization resulted in ~100-fold greater potency than resveratrol in cell-free SIRT1 activation assays and significantly improved pharmacokinetic properties in vivo [6] [8].

Pharmacological Rationale for Targeting SIRT1 in Disease Modulation

SRT3025 exerts therapeutic effects by allosterically activating SIRT1, thereby enhancing its deacetylase activity toward diverse substrates involved in cellular stress responses and metabolism. Key mechanisms include:

  • Metabolic Regulation: SIRT1 deacetylates and activates PGC-1α (a master regulator of mitochondrial biogenesis) and FOXO1/3 (transcription factors governing antioxidant defense and gluconeogenesis). This promotes oxidative metabolism and insulin sensitivity [3] [6] [10].
  • Inflammation Control: SIRT1 deacetylates the p65 subunit of NF-κB, suppressing its transcriptional activity and reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [3] [9].
  • Cell Survival and Senescence: By deacetylating p53 and Ku70, SIRT1 modulates DNA damage responses and apoptosis, promoting cellular resilience under stress [3] [7].

Table 2: Key SIRT1 Substrates and Pathophysiological Roles Modulated by SRT3025

SIRT1 SubstrateDeacetylation EffectDisease Relevance
NF-κB (p65)Suppressed inflammatory signalingAtherosclerosis, Arthritis
PGC-1αEnhanced mitochondrial functionType 2 diabetes, Obesity
FOXO1/3Increased antioxidant defenseNeurodegeneration, Aging
p53Reduced apoptosisCancer, Ischemia-Reperfusion Injury

The rationale for SRT3025 thus centers on rectifying SIRT1 dysfunction, which is implicated in metabolic syndrome, cardiovascular disease, neurodegeneration, and aging [3] [7] [9].

Properties

CAS Number

1231952-55-8

Product Name

SRT3025

IUPAC Name

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide

Molecular Formula

C31H31N5O2S2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37)

InChI Key

MRRXPMZNBRXCPZ-UHFFFAOYSA-N

SMILES

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6

Synonyms

SRT3025

Canonical SMILES

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.